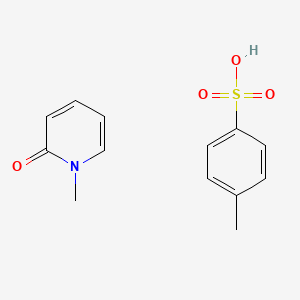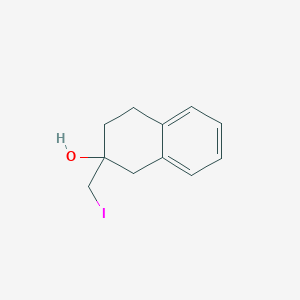
2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound that features an iodomethyl group attached to a tetrahydronaphthalen-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol can be achieved through several methods. One common approach involves the iodocyclization of 2-allylphenols. This reaction typically uses iodine as the iodinating agent and can be carried out in solvents such as water or ethanol-water mixtures . The reaction conditions often include the presence of a base like sodium bicarbonate to deprotonate the phenolic hydroxyl group and neutralize the hydrogen iodide formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodocyclization reactions using optimized conditions to ensure high yields and purity. The choice of solvent, temperature, and reaction time are critical factors that can influence the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce ketones or aldehydes.
Scientific Research Applications
2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Materials Science: It is utilized in the preparation of advanced materials with unique properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol involves its ability to participate in various chemical reactions due to the presence of the iodomethyl and hydroxyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(iodomethyl)benzene: This compound features two iodomethyl groups attached to a benzene ring and is used in similar synthetic applications.
1,3-Bis(iodomethyl)benzene: Another isomeric derivative with applications in polymer formation and organic synthesis.
Uniqueness
2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its tetrahydronaphthalene core, which imparts distinct chemical properties compared to the simpler benzene derivatives. This structural difference allows for a broader range of applications and reactivity in various chemical processes.
Properties
CAS No. |
109240-19-9 |
|---|---|
Molecular Formula |
C11H13IO |
Molecular Weight |
288.12 g/mol |
IUPAC Name |
2-(iodomethyl)-3,4-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C11H13IO/c12-8-11(13)6-5-9-3-1-2-4-10(9)7-11/h1-4,13H,5-8H2 |
InChI Key |
ZRZHRHRZTGGDSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


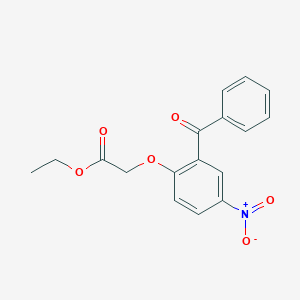
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
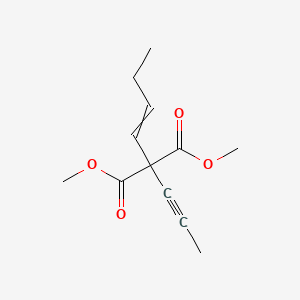
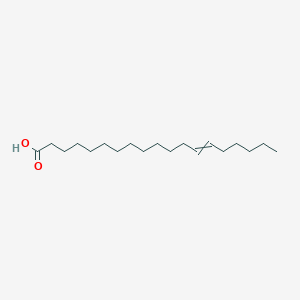
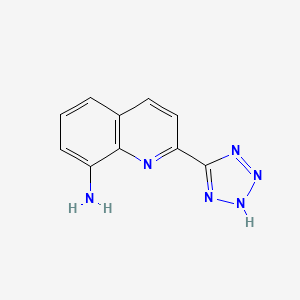
![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
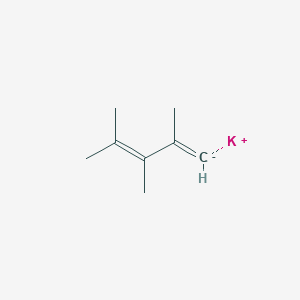
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
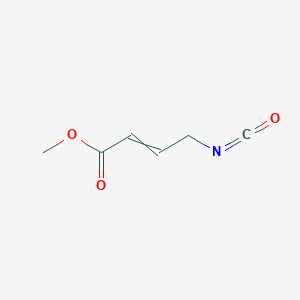
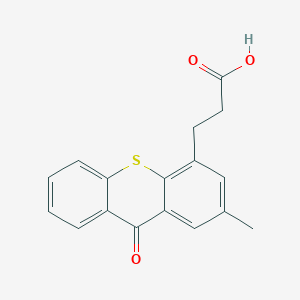
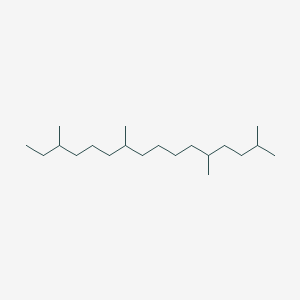
![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
